molecular formula C16H18FN3O2S B2846405 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 1040651-69-1

2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No. B2846405
CAS RN: 1040651-69-1
M. Wt: 335.4
InChI Key: GNHFYJLZIFXKKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C16H18FN3O2S and its molecular weight is 335.4. The purity is usually 95%.
The exact mass of the compound 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Anticancer and Anti-inflammatory Properties

Research has explored the synthesis of novel acetamide derivatives, including thiazole and thiadiazole analogs, for their potential biological activities. For instance, derivatives synthesized for anti-inflammatory activities showed significant results, highlighting the potential of such compounds in developing therapeutic agents (Sunder & Maleraju, 2013). Similarly, studies on derivatives for antitumor activities revealed considerable anticancer activity against various cancer cell lines, suggesting the therapeutic potential of these compounds in oncology (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial Activity

The synthesis of sulfide and sulfone derivatives of thiazole-containing compounds has been investigated for their antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi (Badiger, Mulla, Khazi, & Khazi, 2013). This research indicates the potential for developing new antimicrobial agents based on thiazole acetamide derivatives.

Antioxidant Activity

Coordination complexes constructed from pyrazole-acetamide derivatives have been examined for their antioxidant activity, demonstrating that such compounds can exhibit significant antioxidant properties. This suggests their utility in studying oxidative stress-related diseases or in the development of antioxidant therapies (Chkirate et al., 2019).

Chemical Synthesis and Optoelectronic Properties

Chemical Synthesis

The chemical synthesis of thiazole and thiadiazole derivatives has been a key focus, with methodologies developed to create a variety of compounds with potential biological or optoelectronic applications. This includes exploring the synthesis of compounds with local anesthetic activity (Badiger, Khan, Kalashetti, & Khazi, 2012) and the development of heterocyclic compounds with varied biological activities (Shams, Mohareb, Helal, & Mahmoud, 2010).

Optoelectronic Applications

Thiazole-based compounds have been explored for their optoelectronic properties, particularly in the context of conducting polymers. Studies on thiazole-containing polythiophenes have investigated their potential in applications such as light-emitting diodes or photovoltaic cells (Camurlu & Guven, 2015).

properties

IUPAC Name

2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2S/c17-11-3-5-12(6-4-11)19-16-20-13(10-23-16)8-15(21)18-9-14-2-1-7-22-14/h3-6,10,14H,1-2,7-9H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHFYJLZIFXKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.